molecular formula C21H21ClF2N4O B2969964 (3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189729-67-6

(3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2969964
CAS RN: 1189729-67-6
M. Wt: 418.87
InChI Key: CABAECFGLUTKBA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an imidazole ring, and a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the piperazine ring could potentially undergo reactions with acids or bases, and the imidazole ring might be involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on related compounds often involves the synthesis and characterization of novel chemical entities. For example, studies have described the synthesis of derivatives involving fluorophenyl and piperazinyl components for potential therapeutic applications (Zheng Rui, 2010). These compounds are synthesized through methods such as amidation, Friedel-Crafts acylation, and hydration, aiming for reasonable yields and precise structural identification through spectroscopic methods.

Potential Therapeutic Uses

The antimicrobial activity of compounds containing piperazine and imidazole derivatives has been evaluated. For instance, new pyridine derivatives have shown variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Similarly, compounds with structural modifications involving chlorophenyl and methanone groups have been assessed for anticancer and antituberculosis activities, indicating some compounds exhibit significant biological activity (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).

Pharmacokinetic and Metabolic Studies

Investigations into the metabolism, excretion, and pharmacokinetics of related compounds can provide insights into their potential as therapeutic agents. A study on a dipeptidyl peptidase IV inhibitor with structural similarities explored its elimination pathways, highlighting the importance of both metabolism and renal clearance (Raman K. Sharma, Hao Sun, D. Piotrowski, Tim F. Ryder, S. Doran, H. Dai, C. Prakash, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific studies, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use as a pharmaceutical, investigating its physical and chemical properties, or developing new synthetic routes .

properties

IUPAC Name

(3,4-difluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O.ClH/c1-15-2-5-17(6-3-15)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)16-4-7-18(22)19(23)14-16;/h2-9,14H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABAECFGLUTKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

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